3-[(4-Fluorobenzyl)amino]propanoic acid
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Overview
Description
3-{[(4-fluorophenyl)methyl]amino}propanoic acid is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid, where the amino group is substituted with a 4-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-fluorophenyl)methyl]amino}propanoic acid typically involves the reaction of 4-fluorobenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The intermediate product, 3-{[(4-fluorophenyl)methyl]amino}propanenitrile, is then hydrolyzed under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-fluorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-{[(4-fluorophenyl)methyl]amino}propanoic acid derivatives with additional carboxyl groups, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{[(4-fluorophenyl)methyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[(4-fluorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(4-fluorophenyl)propanoic acid
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
3-{[(4-fluorophenyl)methyl]amino}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-8(2-4-9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
InChI Key |
ZMYWKMQTTHIDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)F |
Origin of Product |
United States |
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